3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid

Catalog No.
S748689
CAS No.
6628-11-1
M.F
C11H15NO6S
M. Wt
289.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid

CAS Number

6628-11-1

Product Name

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid

IUPAC Name

3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid

Molecular Formula

C11H15NO6S

Molecular Weight

289.31 g/mol

InChI

InChI=1S/C11H15NO6S/c13-6-4-12(5-7-14)19(17,18)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16)

InChI Key

VSAROEOXRAJEFU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O
3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid (BES) is a water-soluble sulfonamide compound that is frequently used in biomedical research. This chemical was first synthesized in the late 1980s and has since been investigated for its unique physical and chemical properties, potential biological applications, and toxicity and safety implications in scientific experiments. This paper aims to provide a comprehensive overview of BES by examining its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
BES is a chemical compound that belongs to the class of sulfonamide esters. It is also known as sulfobetaine (SB) due to its characteristic zwitterionic structure. The compound consists of a benzoic acid group that is substituted with two hydroxyethylsulfamoyl groups, known as bis(2-hydroxyethyl)sulfamoyl. BES is commonly used as a buffer in biochemical and biological reactions because of its ability to maintain a stable pH over a wide range of temperatures and pH values. It is also used as a substitute for tetramethylammonium chloride (TMAC) to prevent protein aggregation in mass spectrometry experiments.
The physical and chemical properties of BES are a major factor in its widespread use in scientific research. BES is a white to off-white powder with a molecular weight of 357.39 g/mol. It has a melting point of 219-220 °C and a solubility of up to 1 M in water. It is slightly soluble in acetone and ethanol, and practically insoluble in ether and chloroform. The pKa values of BES are 1.6 and 3.3, which makes it a good buffer for pH values between 6.0 and 8.5. BES has a high resistance to temperature and pH changes, making it ideal for maintaining a stable environment in many biological and biochemical applications.
BES can be synthesized through a multistep process that involves the reaction of benzoic acid with 2-aminoethanol to produce the intermediate 2-(benzyloxy)ethyl benzoate. The intermediate is then reacted with chlorosulfonic acid to produce (2-(benzyloxy)ethyl)sulfonic acid, which is subsequently deprotected using hydrogenation over palladium on carbon. Finally, the product is reacted with 2-chloroethanol to yield BES. The product is characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared (IR) spectroscopy, and elemental analysis.
BES can be analyzed using various analytical methods, including high-performance liquid chromatography (HPLC), electrospray ionization-mass spectrometry (ESI-MS), and ultraviolet-visible (UV-Vis) spectroscopy. HPLC is used to separate and identify BES from other compounds in a sample, while ESI-MS is used to determine the mass and composition of the molecule. UV-Vis spectroscopy is used to measure the absorbance and molar extinction coefficient of BES in aqueous solutions.
BES has been investigated for its potential biological applications, including its use as a drug delivery system and as a tool for protein purification. BES is biocompatible and non-toxic, making it a suitable candidate for drug delivery. It has been shown to enhance the absorption and bioavailability of certain drugs by acting as a solubilizer and stabilizer. BES has also been used to purify proteins by exploiting its zwitterionic nature, which allows it to bind selectively to proteins and eliminate impurities.
BES has been shown to be non-toxic in scientific experiments at concentrations up to 200 mM. However, care should be taken when using high concentrations of BES as it may interfere with some biological assays. BES is also water-soluble, which makes it easy to handle and dispose of in a laboratory setting.
BES has been used in a wide range of scientific experiments, including mass spectrometry, electrochemistry, and protein purification. BES is used as a substitute for TMAC to prevent protein aggregation during mass spectrometry experiments. It has also been used as a buffer in electrochemical experiments to maintain a stable pH. In protein purification, BES is used to selectively bind to proteins and remove impurities.
The current state of research on BES is focused on exploring its potential applications in drug delivery and as a vaccine adjuvant. Researchers are studying the ability of BES to enhance the absorption and bioavailability of drugs, as well as its potential to act as an immune stimulator to increase the effectiveness of vaccines.
The potential implications of BES in various fields of research and industry are vast. In biomedical research, BES has the potential to improve the efficacy and safety of drugs by increasing their solubility and bioavailability. In the field of protein purification, BES has the potential to simplify and streamline the process by selectively binding to proteins and removing impurities. In industry, BES can be used as a buffer in a wide range of processes due to its ability to maintain a stable pH over a wide range of temperatures and pH values.
Despite its wide range of potential applications, BES has some limitations that need to be addressed. These include its cost and complexity of synthesis, as well as its limited stability under some conditions. Future research should focus on developing more efficient synthesis methods and improving the stability of BES under different conditions. Additionally, researchers should investigate the potential of BES as a vaccine adjuvant in human trials.
In conclusion, 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid (BES) is an important chemical compound in biological and biochemical research. Its unique physical and chemical properties, potential biological applications, and relative safety make it an ideal candidate for use in drug delivery, protein purification, and buffer systems. Further research is needed to optimize its synthesis methods, improve its stability, and explore its potential as a vaccine adjuvant in human trials.

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6628-11-1

Wikipedia

3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid

Dates

Modify: 2023-08-15

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